molecular formula C15H14O4 B6357221 5-Methoxy-2-(2-methoxyphenyl)benzoic acid CAS No. 42523-31-9

5-Methoxy-2-(2-methoxyphenyl)benzoic acid

Cat. No.: B6357221
CAS No.: 42523-31-9
M. Wt: 258.27 g/mol
InChI Key: YICOCKXUUILSAQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methoxyphenyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methoxyphenyl)benzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

5-Methoxy-2-(2-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)benzoic acid involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that lead to the final products . The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(2-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of multiple methoxy groups can enhance its solubility and alter its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-methoxy-2-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICOCKXUUILSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356183
Record name 5-methoxy-2-(2-methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42523-31-9
Record name 5-methoxy-2-(2-methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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